

Technical Guide: 2-(3-Bromophenoxy)aniline (CID 28401734)

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Compound of Interest

Compound Name: 2-(3-Bromo-phenoxy)-
phenylamine

Cat. No.: B14769367

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A Privileged Diaryl Ether Scaffold for Medicinal Chemistry

Executive Summary

2-(3-Bromophenoxy)aniline (CAS: 1019442-00-2) acts as a critical intermediate in the synthesis of bioactive diaryl ethers. Structurally, it consists of an aniline moiety linked via an ether bridge to a meta-brominated phenyl ring.^[1] This "vicinal diaryl" architecture is a privileged scaffold in drug discovery, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals.^[1]

For researchers, this molecule offers two distinct vectors for diversification:

- The Primary Amine (-NH₂): Available for amide coupling, sulfonylation, or heterocyclization (e.g., into dibenzoxazepines).^[1]
- The Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

Chemical Identity & Physicochemical Profile^{[2][3][4]} ^{[5][6][7][8]}

Nomenclature & Identifiers

Parameter	Data
IUPAC Name	2-(3-Bromophenoxy)aniline
PubChem CID	28401734
CAS Number	1019442-00-2
Molecular Formula	C ₁₂ H ₁₀ BrNO
SMILES	<chem>C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Br</chem>
InChI Key	DUOANANYKYXIQY-UHFFFAOYSA-N

Physicochemical Properties

Data derived from computational consensus and structural analogs.

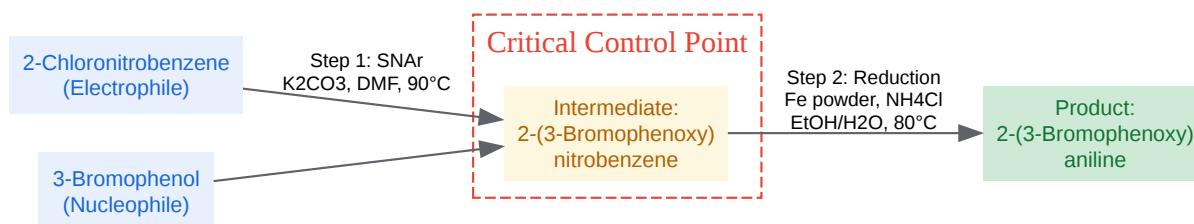
Property	Value	Significance
Molecular Weight	264.12 g/mol	Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted)	-3.5 - 3.8	High lipophilicity; likely requires formulation optimization for bioavailability.
H-Bond Donors	1 (NH ₂)	Key interaction point for receptor binding pockets.
H-Bond Acceptors	2 (O, N)	Facilitates hydrogen bonding networks.[1]
Rotatable Bonds	2	Low flexibility suggests favorable entropy of binding.

Synthetic Methodology

The synthesis of 2-(3-Bromophenoxy)aniline is a two-stage process involving a Nucleophilic Aromatic Substitution (

) followed by a chemoselective reduction.

Reaction Scheme Visualization



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Caption: Two-step synthesis via SNAr coupling and Nitro reduction. Step 1 requires anhydrous conditions to prevent hydrolysis.

Detailed Protocol

Step 1: Ether Linkage Formation (

)

The electron-withdrawing nitro group at the ortho position of 2-chloronitrobenzene activates the ring for nucleophilic attack by the phenoxide.

- Reagents: 2-Chloronitrobenzene (1.0 eq), 3-Bromophenol (1.1 eq), Potassium Carbonate (, 2.0 eq).[1]
- Solvent: DMF (Dimethylformamide) or DMSO.
- Procedure:
 - Dissolve 3-bromophenol in DMF under nitrogen atmosphere.
 - Add
and stir at room temperature for 30 mins to generate the phenoxide anion.
 - Add 2-chloronitrobenzene and heat the mixture to 90–100°C for 4–6 hours.

- Monitor: TLC (Hexane/EtOAc 8:2) should show consumption of the chloro-starting material.[\[1\]](#)
- Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid.
[\[1\]](#) Filter, wash with water, and dry.[\[1\]](#)

Step 2: Chemoselective Reduction (Bechamp Reduction)

We use Iron (Fe) reduction to avoid dehalogenation of the bromine atom, which can occur with catalytic hydrogenation (

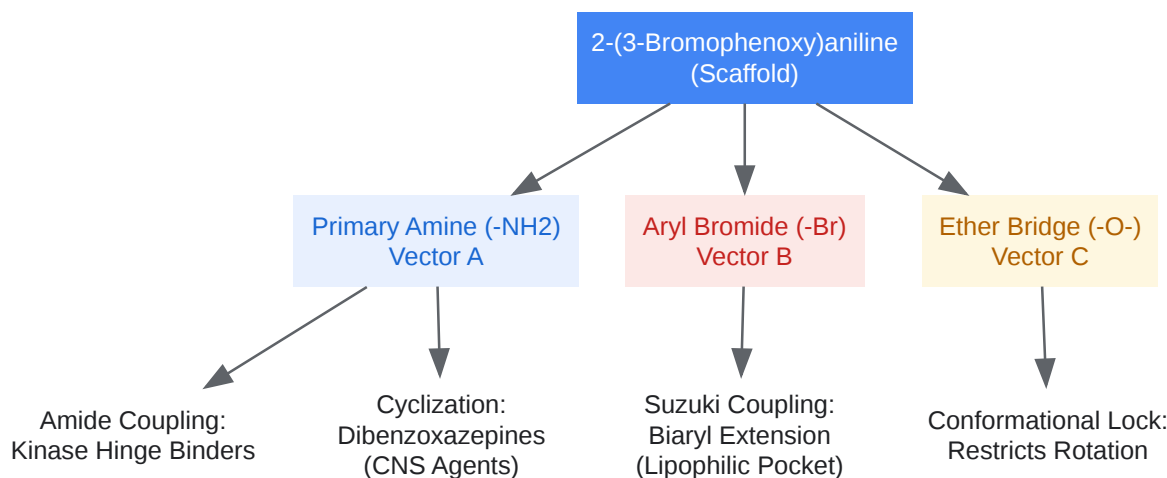
-).
- Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (, 5.0 eq).[\[1\]](#)
 - Solvent: Ethanol/Water (3:1).
 - Procedure:
 - Suspend the nitro compound in EtOH/Water.[\[1\]](#)
 - Add Fe powder and

[\[1\]](#)
 - Reflux vigorously (80°C) for 2–4 hours.
 - Validation: The yellow color of the nitro compound fades to a pale brown/colorless solution.[\[1\]](#)
 - Workup: Filter hot through a Celite pad to remove iron oxides.[\[1\]](#) Concentrate the filtrate and extract with Ethyl Acetate.[\[1\]](#)
 - Purification: Recrystallization from Ethanol or Column Chromatography.[\[1\]](#)

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to orient substituents in a non-planar geometry, mimicking the twist found in bioactive peptides and biaryls.[1]

Structure-Activity Relationship (SAR) Logic



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Caption: SAR decision tree highlighting the three functional vectors for drug design optimization.

Key Application Areas

- Kinase Inhibitors: The aniline nitrogen often serves as the "hinge binder" (forming H-bonds with the ATP-binding pocket of kinases), while the bromophenyl group extends into the hydrophobic back-pocket.
- COX-2 Inhibitors: Diaryl ethers are bioisosteres of the diaryl ketones found in NSAIDs like Bromfenac. While Bromfenac uses a benzoyl linkage, the phenoxy ether offers improved metabolic stability against carbonyl reductases.[1]
- Agrochemicals: The scaffold is homologous to diphenyl ether herbicides (e.g., Aclonifen), which inhibit protoporphyrinogen oxidase (PPO).[1]

Safety & Handling (SDS Summary)

Hazard Classification:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin/Eye Irritation: Category 2 (Irritant).
- Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time.[1]
- Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste (halogenated).

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